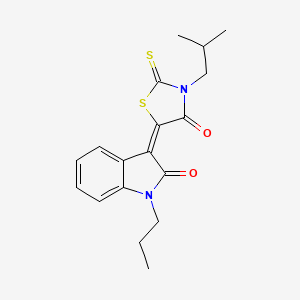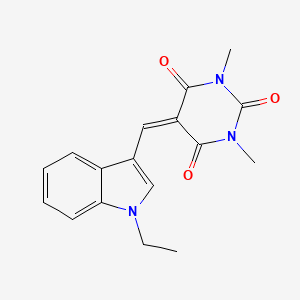![molecular formula C24H15F3N4OS B11632598 2-[(quinazolin-4-ylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11632598.png)
2-[(quinazolin-4-ylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzamides with thiols under mild conditions to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazoline core.
Aplicaciones Científicas De Investigación
2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or interfere with viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroquinazolin-4-one: A related compound with a similar core structure but different substituents.
Quinoline derivatives: Compounds with a quinoline core that exhibit similar biological activities.
Uniqueness
2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H15F3N4OS |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2-(quinazolin-4-ylsulfanylmethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H15F3N4OS/c25-24(26,27)15-6-5-7-16(12-15)31-21(30-20-11-4-2-9-18(20)23(31)32)13-33-22-17-8-1-3-10-19(17)28-14-29-22/h1-12,14H,13H2 |
Clave InChI |
BAIVPVRPBIJVCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC(=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11632521.png)
![3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11632525.png)
![ethyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11632538.png)
![(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11632540.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632543.png)


![3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11632548.png)

![(5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11632582.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11632590.png)
![2-(4-bromophenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11632592.png)

